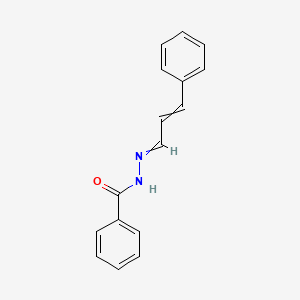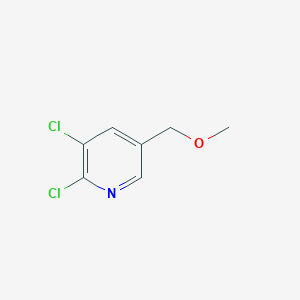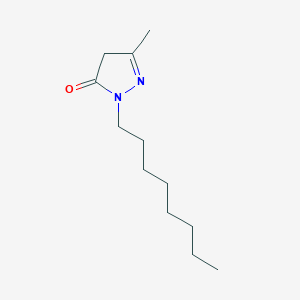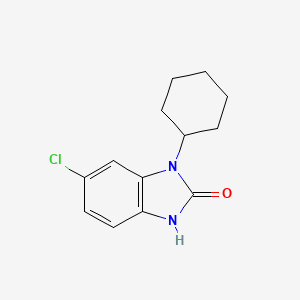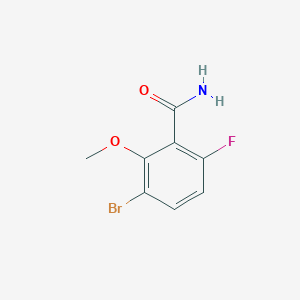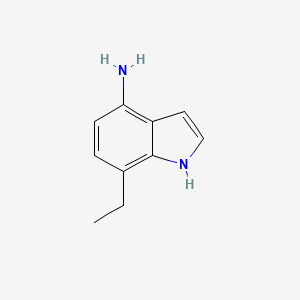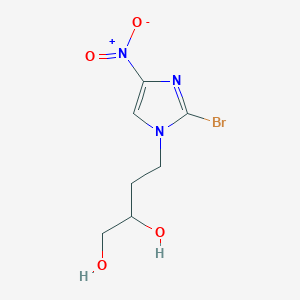
4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL is a chemical compound that features a brominated nitroimidazole moiety attached to a butanediol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL typically involves the bromination of a nitroimidazole precursor followed by the attachment of a butanediol group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反应分析
Types of Reactions
4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butanediol moiety can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of aldehydes or ketones from the butanediol moiety.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
科学研究应用
4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL involves its interaction with biological molecules. The nitroimidazole moiety can undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA or proteins. This makes it a potential candidate for antimicrobial or anticancer applications. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.
相似化合物的比较
Similar Compounds
- 2-(2-bromo-4-nitro-1H-imidazol-1-yl)ethanol
- 1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-chloropropane
- 4-(2-chloro-4-nitro-1H-imidazol-1-yl)-1,2-butanediol
Uniqueness
4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL is unique due to the combination of its brominated nitroimidazole moiety and butanediol backbone. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. The presence of both bromine and nitro groups allows for diverse chemical modifications, enhancing its utility in synthetic chemistry and drug development.
属性
分子式 |
C7H10BrN3O4 |
|---|---|
分子量 |
280.08 g/mol |
IUPAC 名称 |
4-(2-bromo-4-nitroimidazol-1-yl)butane-1,2-diol |
InChI |
InChI=1S/C7H10BrN3O4/c8-7-9-6(11(14)15)3-10(7)2-1-5(13)4-12/h3,5,12-13H,1-2,4H2 |
InChI 键 |
WSXMQQYINUWBKA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(N1CCC(CO)O)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


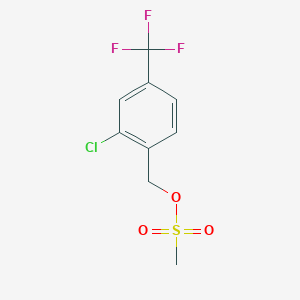
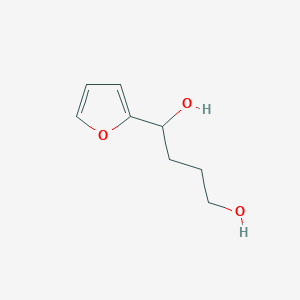
![[4-(3-Methyl-2-pyridinyl)phenyl]methanol](/img/structure/B8472735.png)
![(2R,3S,4S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxy-N-methoxy-N,2,4-trimethylhexanamide](/img/structure/B8472743.png)
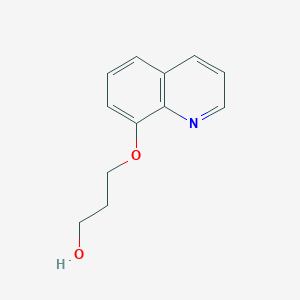
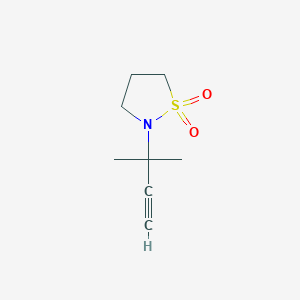
![5,6,7,8-Tetrahydrothieno[2,3-c]azepin-4-one](/img/structure/B8472765.png)
